molecular formula C12H10ClFN2O4S2 B11076995 N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

Cat. No.: B11076995
M. Wt: 364.8 g/mol
InChI Key: LOVKDNCMBLLVES-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide is a chemical compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets, such as bacterial enzymes or cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide is unique due to its combination of chloro and fluoro substituents along with two sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10ClFN2O4S2

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C12H10ClFN2O4S2/c13-11-7-8(1-6-12(11)14)16-22(19,20)10-4-2-9(3-5-10)21(15,17)18/h1-7,16H,(H2,15,17,18)

InChI Key

LOVKDNCMBLLVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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